2-(5-carboxy-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-(5-carboxy-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxylic acid, or 5-CAT, is an important organic compound used in scientific research. It is a versatile compound that can be used for a variety of purposes, including in biochemical and physiological experiments. 5-CAT is a derivative of thiazole, which is a five-membered ring containing sulfur and nitrogen. It is a small molecule, making it ideal for use in laboratory experiments.
Scientific Research Applications
5-CAT has a variety of applications in scientific research. It is used as a reagent in organic synthesis and as a catalyst in various reactions. It is also used in the synthesis of polymers, dyes, and drugs. Additionally, 5-CAT has been found to be a useful tool in the study of enzymes, proteins, and biochemical pathways.
Mechanism of Action
5-CAT acts as a catalyst in various reactions. It can act as a proton donor, an electron acceptor, or an electron donor. It can also act as a hydrogen bond acceptor or donor. Additionally, 5-CAT can act as a Lewis acid, which is a substance that can accept an electron pair from another molecule.
Biochemical and Physiological Effects
5-CAT has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as thymidylate synthase, which is involved in the synthesis of DNA. Additionally, 5-CAT has been found to have anti-inflammatory and anti-oxidant properties. It has also been found to have anti-tumor effects and to reduce the levels of LDL cholesterol in the blood.
Advantages and Limitations for Lab Experiments
5-CAT has a number of advantages for use in laboratory experiments. It is a small molecule, making it easy to handle and store. Additionally, it is relatively inexpensive and can be synthesized in a variety of ways. However, there are some limitations to its use. It is a relatively unstable compound, making it difficult to store and use in experiments. Additionally, it can be toxic in high concentrations, so it should be handled with caution.
Future Directions
The use of 5-CAT in scientific research has a variety of potential future applications. One potential application is the use of 5-CAT in the development of new drugs. Additionally, it could be used to study the effects of various compounds on enzymes and proteins. Furthermore, 5-CAT could be used to study the effects of different compounds on biochemical pathways and physiological processes. Finally, 5-CAT could be used to develop new polymers and dyes.
Synthesis Methods
5-CAT can be synthesized through a variety of methods. The most simple and cost-effective method is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium ylide. The reaction results in the formation of a carboxylic acid and a phosphonium salt. The carboxylic acid can then be converted to 5-CAT by reacting it with thiourea. Other methods of synthesis include the Michael reaction, the Knoevenagel condensation, and the Biginelli reaction.
properties
IUPAC Name |
2-(5-carboxy-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4S2/c11-7(12)3-1-9-5(15-3)6-10-2-4(16-6)8(13)14/h1-2H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJGIXINCLIMJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C2=NC=C(S2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Carboxy-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxylic acid |
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